molecular formula C24H24N4O2 B2847324 N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923681-79-2

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2847324
CAS No.: 923681-79-2
M. Wt: 400.482
InChI Key: NKZLVHRPWOZSBN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as ethyl, phenyl, propyl, and carboxamide. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

    Substitution reactions:

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl magnesium bromide in dry tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • N-(4-ethylphenyl)-3-oxo-2-phenyl-5-butyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-sulfonamide

Uniqueness

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Biological Activity

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolopyridine family, known for its diverse biological activities, particularly in cancer therapy. This compound exhibits promising potential as an anticancer agent due to its ability to inhibit various cellular pathways involved in tumor growth and proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 400.482 g/mol. The compound features a pyrazolo[4,3-c]pyridine core substituted with an ethyl group at the para position of the phenyl ring and a carboxamide functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds in the pyrazolo[4,3-c]pyridine class have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Apoptotic Pathways : The compound may also influence apoptotic signaling pathways by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, thereby promoting cancer cell death .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC₅₀ values against selected cancer types:

Cell Line IC₅₀ (µM) Reference
MCF7 (Breast Cancer)0.01
NCI-H460 (Lung Cancer)0.03
SF-268 (Brain Cancer)31.5

These findings suggest that the compound has potent anticancer properties and may be effective against both hormone-sensitive and hormone-resistant cancer types.

Case Studies

  • Study on MCF7 Cells : In a study evaluating the effects of various pyrazolo[4,3-c]pyridine derivatives on MCF7 breast cancer cells, N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl demonstrated remarkable efficacy with an IC₅₀ value of 0.01 µM. This suggests strong potential as a therapeutic agent for breast cancer treatment .
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound is well-tolerated and exhibits significant tumor growth inhibition in xenograft models of BRCA-deficient cancers .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl has not been extensively characterized; however, studies on similar compounds suggest that they may undergo metabolic transformations via cytochrome P450 enzymes. This metabolic pathway could influence both efficacy and toxicity profiles in clinical settings .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-3-14-27-15-20(23(29)25-18-12-10-17(4-2)11-13-18)22-21(16-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZLVHRPWOZSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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